molecular formula C4H2N4 B1215917 Diiminosuccinonitrile CAS No. 28321-79-1

Diiminosuccinonitrile

Cat. No.: B1215917
CAS No.: 28321-79-1
M. Wt: 106.09 g/mol
InChI Key: JUFLTGRGLUCRCU-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Diiminosuccinonitrile plays a significant role in biochemical reactions, particularly in the phosphorylation of nucleotides. It has been observed to effect the phosphorylation of uridine to a mixture of uridine monophosphate isomers in dimethylformamide solution . This reaction is facilitated by the presence of divalent metal ions, which enhance the yield of cyclic phosphate products. This compound interacts with various enzymes and biomolecules, including uridine and adenosine, although it does not convert adenosine to adenosine monophosphate or adenosine monophosphate to adenosine diphosphate in aqueous solutions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to affect the cyclization of nucleotides, leading to the formation of cyclic phosphates. These cyclic phosphates play a crucial role in cellular signaling and metabolic regulation. The presence of this compound in cellular environments can alter the levels of cyclic nucleotides, thereby impacting cell function and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with nucleotides and divalent metal ions. This compound facilitates the cyclization of nucleotides by forming complexes with metal ions, which act as catalysts in the reaction. This interaction leads to the formation of cyclic phosphates, which are essential for various biochemical processes. The binding of this compound to nucleotides and metal ions is a key step in its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of metal ions. Long-term studies have shown that this compound can maintain its activity in aqueous solutions at pH 6 and 60°C, with yields of cyclic phosphates reaching up to 50% . The stability of this compound decreases in the presence of certain buffers, such as acetate buffer, which can reduce the yield of cyclic phosphates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher concentrations of this compound can lead to increased yields of cyclic phosphates, while lower concentrations result in reduced yields. At high doses, this compound may exhibit toxic effects, including disruption of cellular processes and metabolic imbalances. It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing adverse reactions .

Metabolic Pathways

This compound is involved in metabolic pathways related to nucleotide phosphorylation and cyclization. It interacts with enzymes and cofactors that facilitate these reactions, leading to the formation of cyclic phosphates. These metabolic pathways are crucial for maintaining cellular homeostasis and regulating various biochemical processes. The presence of this compound can influence metabolic flux and alter the levels of key metabolites in the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the localization and accumulation of this compound in specific cellular compartments. The transport and distribution of this compound are essential for its activity and function, as they influence its availability for biochemical reactions .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications. The subcellular localization of this compound is crucial for its role in biochemical reactions, as it ensures that the compound is present in the appropriate cellular environment to exert its effects .

Preparation Methods

Properties

IUPAC Name

ethanediimidoyl dicyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2N4/c5-1-3(7)4(8)2-6/h7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFLTGRGLUCRCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=N)C(=N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30951016
Record name Diiminobutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28321-79-1
Record name 2,3-Diiminobutanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28321-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diiminosuccinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028321791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diiminobutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30951016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diiminosuccinonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.497
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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